molecular formula C17H14OS B12854422 2-[2-(Benzyloxy)phenyl]thiophene

2-[2-(Benzyloxy)phenyl]thiophene

Cat. No.: B12854422
M. Wt: 266.4 g/mol
InChI Key: WTQVEZXKJHLNQO-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged structure" in medicinal chemistry. nih.govijpsjournal.com Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netijpsjournal.comnih.gov The thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design, a strategy that can enhance a compound's metabolic stability and binding affinity without losing its biological activity. nih.govwikipedia.org Beyond pharmaceuticals, thiophene-based molecules are crucial in materials science, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to their excellent electronic properties. nih.govresearchgate.netontosight.ai

Table 1: General Properties of Thiophene

Property Value
Chemical Formula C₄H₄S wikipedia.org
Molar Mass 84.14 g/mol nih.govwikipedia.org
Appearance Colorless liquid wikipedia.org
Melting Point -38 °C nih.govwikipedia.org
Boiling Point 84 °C wikipedia.orgderpharmachemica.com

Structural Framework of Thiophene-Phenyl-Ether Compounds

The molecular architecture of 2-[2-(Benzyloxy)phenyl]thiophene is a prime example of a thiophene-phenyl-ether system. This framework is characterized by three key components:

The Thiophene Ring : As an electron-rich aromatic system, the thiophene moiety is prone to electrophilic substitution reactions. smolecule.com Its sulfur atom can participate in hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov

The Ether Linkage (-O-) : In this compound, a benzyloxy group (a benzyl (B1604629) group linked via an ether oxygen) is attached to the phenyl ring. This ether bond introduces flexibility and specific conformational possibilities into the structure. Polyphenyl ethers are a class of polymers known for the ether linkages connecting phenyl rings. wikipedia.org

The combination of the planar, aromatic thiophene ring with the phenyl and flexible ether components creates a three-dimensional scaffold with distinct regions of hydrophobicity and potential for specific intermolecular interactions. The reactivity of this scaffold is influenced by its constituent parts; for instance, the thiophene ring can undergo electrophilic substitution, while the benzyloxy group may be involved in nucleophilic substitution reactions. smolecule.com

Table 2: Structural Components of this compound

Component Key Structural Feature Contribution to Molecular Properties
Thiophene Five-membered sulfur-containing aromatic heterocycle libretexts.org Electronic properties, platform for substitution, potential for biological interactions nih.govsmolecule.com
Phenyl Six-membered aromatic carbocycle Influences molecular shape and electronics, provides a point of attachment

Overview of Research Trajectories for Complex Aryl-Thiophene Scaffolds

Research into complex aryl-thiophene scaffolds, including thiophene-phenyl-ether systems, is driven by their value as versatile building blocks for creating novel functional molecules. researchgate.netwikipedia.org The synthetic strategies to access these structures are a major focus, with cross-coupling reactions being a common method to attach aryl groups to the thiophene core. ontosight.aivu.lt

Current research trajectories for these complex scaffolds include:

Development of Novel Pharmaceuticals : Scientists are exploring aryl-thiophene scaffolds to design inhibitors for specific biological targets, such as enzymes involved in cancer progression or neurodegenerative diseases. ontosight.aiacs.orgresearchgate.net For example, derivatives of (2-(Benzyloxy)phenyl)methanamine have been investigated as potent and selective inhibitors for treating melanoma. researchgate.net Similarly, pyrazoline derivatives containing a 1-[2-(benzyloxy) phenyl] moiety have been synthesized and tested for antibacterial activity. researchgate.net

Catalyst Development : The sulfur atom in the thiophene ring can coordinate with metal centers, opening up possibilities for designing novel ligands for catalysis. The tailored steric and electronic environment of complex aryl-thiophene scaffolds can lead to catalysts with high selectivity and efficiency.

The exploration of these research avenues relies on the ability to synthesize a diversity of structures, allowing for systematic structure-activity relationship (SAR) studies to optimize for a desired function, be it biological activity or a specific material property. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)thiophene

InChI

InChI=1S/C17H14OS/c1-2-7-14(8-3-1)13-18-16-10-5-4-9-15(16)17-11-6-12-19-17/h1-12H,13H2

InChI Key

WTQVEZXKJHLNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CS3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Benzyloxy Phenyl Thiophene and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Aryl-Thiophene Systems

The creation of the critical carbon-carbon bond between an aryl and a thiophene (B33073) ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient route to a wide array of substituted aryl-thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands as a premier tool for the formation of C-C bonds, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful and widely used method for the synthesis of aryl-thiophene linkages. bohrium.comd-nb.info

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide in the presence of a palladium catalyst and a base, is a highly effective method for constructing the 2-arylthiophene scaffold. bohrium.comd-nb.info

The Suzuki-Miyaura coupling exhibits broad scope for the synthesis of aryl-thiophenes. It can be successfully employed by reacting a thiophene-boronic acid with an aryl halide or, conversely, an arylboronic acid with a halothiophene. For instance, the synthesis of a close analog of the target compound, methyl 3-[3-(benzyloxy)phenyl]thiophene-2-carboxylate, was achieved in excellent yield through the coupling of 3-(benzyloxy)phenylboronic acid with methyl 3-bromothiophene-2-carboxylate. acs.org This reaction utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a dioxane-water solvent system. acs.org

The reaction is tolerant of a wide variety of functional groups on both the aryl and thiophene partners. Studies have demonstrated the successful coupling of thiophene boronic acids with aryl halides containing electron-donating and electron-withdrawing groups. bohrium.com Similarly, various substituted arylboronic acids can be coupled with bromothiophenes. d-nb.info For example, a range of 2-(bromomethyl)-5-aryl-thiophene derivatives were synthesized by coupling different aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene. d-nb.info

Coupling PartnersCatalystBaseSolventYield (%)Reference
3-(Benzyloxy)phenylboronic acid and Methyl 3-bromothiophene-2-carboxylatePd(PPh₃)₄K₃PO₄Dioxane/H₂OExcellent acs.org
Phenylboronic acid and 2-BromothiophenePd(II) formamidinylpyrimidine complexK₂CO₃DMFGood bohrium.com
Various aryl boronic acids and 2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O25-76 d-nb.info

The choice of the palladium catalyst and its associated ligands is crucial for the efficiency and selectivity of the Suzuki-Miyaura coupling. While classical catalysts like tetrakis(triphenylphosphine)palladium(0) are effective in many cases, modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands to enhance catalytic activity, particularly for challenging substrates such as sterically hindered aryl halides or less reactive aryl chlorides. acs.org

For the synthesis of thiophene-containing conjugated polymers, catalyst systems based on Pd(0) and bulky phosphine-based ligands have been shown to be highly active. frontiersin.org These advanced catalysts can achieve excellent yields with lower catalyst loadings and shorter reaction times compared to traditional systems like Pd(PPh₃)₄. frontiersin.org The use of specific ligands, such as XPhos, has been identified as beneficial for successful cross-couplings involving thienylboronic acids, especially when dealing with less reactive aryl bromides. ntnu.no The ligand's structure can influence the stability of the catalytic species and the rates of the individual steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Catalyst SystemSubstratesKey FindingReference
Pd(0) / Bulky phosphine ligand (L1)Thiophene boronic acid pinacol (B44631) ester and aryl/thienyl halidesHigh efficiency for linear and hyperbranched conjugated polymers frontiersin.org
XPhos precatalysts(5-Formylthiophen-2-yl)boronic acid and 4-bromoanisoleSuperior performance for this challenging model reaction ntnu.no
Pd(II) formamidinylpyrimidine complex2-Bromothiophene and arylboronic acidsGood catalytic activity under mild, phosphine-free conditions bohrium.com

Fine-tuning of reaction conditions is essential to maximize the yield and purity of the desired aryl-thiophene product.

Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the reactants and catalyst. While many Suzuki-Miyaura couplings proceed efficiently at elevated temperatures (e.g., 90 °C), some catalyst systems can operate effectively at or near room temperature. acs.org For challenging couplings, such as those involving sterically hindered substrates, higher temperatures may be necessary to drive the reaction to completion.

Solvent: The choice of solvent is critical for dissolving the reactants, base, and catalyst, and can influence the reaction outcome. A mixture of an organic solvent and water is commonly used, as the aqueous phase is often necessary to dissolve the inorganic base. Common organic solvents include dioxane, dimethylformamide (DMF), and toluene. bohrium.comacs.org The ratio of the organic solvent to water can also be a key parameter to optimize.

Base: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the organoboron species to facilitate transmetalation to the palladium center. A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃) being common choices. acs.orgfrontiersin.org The strength and solubility of the base can affect the reaction rate and the tolerance of base-sensitive functional groups. For instance, K₃PO₄ was found to be an effective base in the synthesis of a benzyloxyphenyl-thiophene derivative. acs.org

The Suzuki-Miyaura coupling is not limited to the synthesis of small molecules but is also a powerful tool for the synthesis of conjugated polymers. Through Suzuki polycondensation, monomers containing two reactive sites (e.g., a dibromothiophene and an aryldiboronic acid) can be polymerized to create high molecular weight polymers with alternating aryl-thiophene units.

This methodology is instrumental in the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of high molecular weight thiophene-containing conjugated polymers has been successfully achieved using Suzuki-Miyaura polycondensation of 2,5-thiophene bis(boronic acid) derivatives with various dibromo- and tribromo-substituted aromatics. frontiersin.org The use of highly active catalyst systems is particularly important in this context to achieve high degrees of polymerization in short reaction times. frontiersin.org

Stille Coupling Reactions

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile, such as an aryl halide or triflate. wikipedia.orgikm.org.my Its popularity stems from the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups, making it particularly suitable for the synthesis of complex molecules. wikipedia.orgnih.gov

In the context of synthesizing thiophene-containing biaryls like 2-[2-(Benzyloxy)phenyl]thiophene, organotin reagents, specifically 2-thienylstannanes, are crucial intermediates. These reagents are typically prepared and used in the Stille coupling reaction. wikipedia.orgnih.gov The reaction involves coupling an organostannane with an organic halide or triflate in the presence of a palladium catalyst. chem-station.com

The general scheme for a Stille coupling to form a 2-arylthiophene is as follows:

General Stille Coupling Reaction

Aryl, vinyl, and even heterocyclic stannanes are effective in Stille couplings, demonstrating the versatility of the reaction. libretexts.org The order of the rate of transmetalation from the tin atom generally follows: alkynyl > alkenyl > aryl > allyl, benzyl (B1604629) > α-alkoxyalkyl > alkyl. chem-station.com This predictable reactivity allows for the selective transfer of the desired group, as the alkyl groups (commonly butyl or methyl) on the organotin reagent rarely participate in the coupling. chem-station.com

The catalytic cycle of the Stille reaction is a well-studied process that involves three primary steps: oxidative addition, transmetalation, and reductive elimination. ikm.org.myopenochem.org

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which can be generated from a Pd(0) precursor like Pd(PPh₃)₄ or by the reduction of a Pd(II) precursor. wikipedia.org This Pd(0) species undergoes oxidative addition with the organic electrophile (R²-X), forming a 16-electron Pd(II) intermediate. libretexts.orgopenochem.org This step is typically concerted, and the resulting square planar complex can exist as cis and trans isomers, with the trans isomer often being more thermodynamically stable due to bulky ligands. libretexts.org

Transmetalation: This is often the rate-determining step in the Stille coupling. chem-station.com The organostannane (R¹-Sn(Alkyl)₃) transfers its organic group (R¹) to the palladium center, displacing the halide or triflate (X). This process is believed to occur through an associative mechanism where the organostannane coordinates to the palladium, forming a transient pentavalent, 18-electron species before ligand detachment to regenerate a square planar complex. wikipedia.org

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the desired biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. libretexts.orgopenochem.org For reductive elimination to occur, the two groups must be in a cis orientation on the palladium complex. libretexts.org

A significant side reaction is the homocoupling of the organostannane reagent, which can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org

A major advantage of the Stille coupling is its exceptional tolerance for a wide variety of functional groups. ikm.org.myuwindsor.ca This makes it particularly valuable for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. uwindsor.ca The reaction conditions are generally mild and almost neutral, further contributing to its broad applicability. chem-station.com

However, regioselectivity can be a challenge in cross-coupling reactions. libretexts.org While the Stille coupling often exhibits high selectivity, the regioselectivity of the oxidative addition step has not been systematically investigated in all cases. uwindsor.ca The choice of catalyst, ligands, and reaction conditions can influence the regiochemical outcome, particularly when multiple reactive sites are present on the coupling partners. For instance, in some cases, the addition of copper salts has been shown to induce regioselectivity. uwindsor.ca

The addition of a copper(I) salt, most commonly copper(I) iodide (CuI), as a co-catalyst can significantly accelerate the rate of the Stille reaction, sometimes by a factor of over 1000. wikipedia.org The exact mechanism of this "copper effect" has been a subject of investigation and appears to be solvent-dependent. researchgate.net

In polar solvents like DMF and NMP, it is proposed that copper facilitates a Sn/Cu transmetalation, where the organostannane first reacts with the copper salt to form an organocuprate species. This organocuprate then undergoes a more rapid transmetalation with the palladium complex. wikipedia.orgresearchgate.net

In less polar ethereal solvents, it was initially thought that the primary role of copper was to act as a ligand scavenger, removing phosphine ligands from the palladium center to create a more reactive, coordinatively unsaturated species. wikipedia.orgresearchgate.net However, more recent studies suggest that Sn/Cu transmetalation can also be the dominant accelerative pathway in ethereal solvents. researchgate.net The use of catalytic amounts of copper halides has also enabled the development of palladium-free Stille-type couplings in some instances. nih.gov

Negishi Coupling Methodologies

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that provides an alternative route to biaryl compounds. organic-chemistry.org This method utilizes organozinc reagents, which are coupled with organic halides or triflates. organic-chemistry.org

For the synthesis of 2-phenylthiophene, a common approach involves the lithiation of thiophene followed by transmetalation with a zinc salt (e.g., ZnCl₂) to generate the organozinc intermediate. scielo.br This intermediate is then coupled with an aryl halide in the presence of a palladium catalyst. scielo.br The Negishi reaction was one of the first methods to allow for the synthesis of unsymmetrical biaryls in good yields and has a broad scope. organic-chemistry.org While highly effective, the Negishi reaction can sometimes suffer from side reactions, and in direct comparisons for the synthesis of complex heterocyclic systems, the Stille reaction has occasionally been found to be superior. core.ac.uk

Direct C-H Activation Protocols for Biaryl Linkages

Direct C-H activation has emerged as a more atom-economical and environmentally friendly approach to forming biaryl linkages, as it bypasses the need for pre-functionalization of one of the coupling partners (i.e., the preparation of an organometallic reagent). nih.gov This strategy involves the direct coupling of an aromatic C-H bond with an aryl halide.

In the context of thiophene chemistry, direct C-H arylation has been successfully applied. mdpi.comresearchgate.net The challenge in direct C-H activation lies in controlling the regioselectivity, as there are often multiple C-H bonds available for reaction. mdpi.com For thiophene, the C-H bonds at the α-positions (C2 and C5) are generally more acidic and reactive than those at the β-positions (C3 and C4). researchgate.net

Recent advancements have led to catalytic systems that can achieve high regioselectivity for either α- or β-arylation of thiophenes by carefully selecting the catalyst, ligands, and reaction conditions. acs.orgnih.gov For example, some palladium catalysts in the presence of specific ligands and bases can selectively activate the C-3 position of the thiophene ring. mdpi.com The mechanism of these reactions can vary, with possibilities including concerted metalation-deprotonation (CMD) or a Heck-type pathway. mdpi.comnih.gov

Strategies for Carbon-Oxygen-Carbon Ether Linkage Formation

The formation of the ether bond is a critical step in the synthesis of this compound. Various techniques have been developed to achieve this transformation, with O-benzylation of hydroxy-substituted phenyl derivatives being a prominent approach.

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.comwvu.edu It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing the benzyloxy-phenyl moiety, a hydroxy-substituted phenyl derivative is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzyl halide, such as benzyl bromide or benzyl chloride. masterorganicchemistry.comchegg.commnstate.edu

Several variations of the Williamson ether synthesis have been developed to improve efficiency and selectivity. Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. akjournals.comresearchgate.net In the O-benzylation of phenols, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is often used as the phase-transfer catalyst to facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the benzyl halide is present. akjournals.comresearchgate.net This method can be performed under both batch and continuous flow conditions, with the latter offering advantages in terms of reaction time and scalability. researchgate.net The choice of base, such as potassium hydroxide (B78521) or potassium carbonate, and solvent can influence the reaction's outcome, with some procedures being performed under solvent-free conditions. benthamdirect.comresearchgate.netias.ac.in

The use of microwave irradiation has also been explored to accelerate the O-benzylation of phenols, particularly in solid-liquid phase transfer catalytic conditions. benthamdirect.comresearchgate.net While microwave assistance can be beneficial, the selectivity between O-alkylation and C-alkylation can be influenced by the presence of a catalyst and the choice of solvent. researchgate.net For instance, in some cases, using acetonitrile (B52724) as a solvent leads to highly O-selective benzylation. benthamdirect.comresearchgate.net

An alternative to benzyl halides is the use of dibenzyl carbonate (DBzlC) as a benzylating agent in the presence of a base like potassium carbonate. unive.it This method has shown high selectivity for mono-benzylation. unive.it

Table 1: Comparison of O-Benzylation Techniques

Technique Typical Reagents Conditions Advantages Disadvantages
Classical Williamson Ether Synthesis Phenol, Base (e.g., NaOH, KOH), Benzyl Halide Varies, often with heating General applicability Can require harsh conditions, potential for side reactions
Phase-Transfer Catalysis (PTC) Phenol, Base, Benzyl Halide, Phase-Transfer Catalyst (e.g., TBAB) Biphasic (liquid-liquid or solid-liquid), often at elevated temperatures Improved reaction rates, milder conditions Catalyst may be required
Microwave-Assisted Synthesis Phenol, Base, Benzyl Halide Solid-liquid PTC, microwave irradiation Rapid reaction times Selectivity can be an issue, requires specialized equipment

| Dibenzyl Carbonate Benzylation | Phenol, Dibenzyl Carbonate, Base (e.g., K2CO3) | Refluxing in DMF or DEF | High selectivity for mono-benzylation | May require higher temperatures |

A less common but intriguing method for ether synthesis involves the reaction of organometallic reagents with peroxyacetals. acs.orgunl.edu This approach offers a complementary strategy to traditional methods. Research has shown that tetrahydropyranyl (THP) monoperoxyacetals can react with organolithium and Grignard reagents to produce ethers in moderate to high yields. acs.orgunl.edu The reaction proceeds via the selective transfer of the alkoxy group from the peroxyacetal to the organometallic reagent. acs.org This method has been successfully applied to the synthesis of a variety of ethers, including those with alkyl, aryl, and heteroaryl groups. acs.orgunl.edu The reactions are typically fast at 0 °C and can be more efficient than reactions with organolithium reagents in some cases. acs.org Theoretical studies suggest a mechanism involving a Lewis acid-promoted insertion of the organometallic reagent into the O–O bond of the peroxyacetal. acs.orgunl.edu

Carbon-Sulfur Bond Formation Strategies

The construction of the thiophene ring requires the formation of carbon-sulfur bonds. Cross-coupling reactions involving organometallic compounds are a powerful tool for this purpose.

The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic electrophile, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of thiophene synthesis, this reaction can be adapted to form carbon-sulfur bonds. While the direct coupling of organostannanes with sulfur electrophiles is less common than C-C bond formation, the principles of the Stille reaction can be applied. A computational study has explored the formation of C-heteroatom bonds, including C-P and C-As, via Stille coupling, providing insights that can be extended to C-S bond formation. researchgate.net The synthesis of thiophene oligomers has been achieved using Stille coupling, where organotin derivatives of thiophene are coupled with bromo-substituted thiophenes in the presence of a palladium catalyst. researchgate.netjcu.edu.auacs.org This demonstrates the utility of organotin compounds in constructing molecules containing the thiophene moiety. researchgate.net

Cyclization and Annulation Approaches for Thiophene Ring Construction

The formation of the thiophene ring itself is a key synthetic challenge. Cyclization and annulation reactions of functionalized precursors are common strategies to build this heterocyclic core.

Heterocyclization of Functionalized Alkyne Precursors

The cyclization of functionalized alkynes is a highly effective and increasingly popular method for the synthesis of thiophenes. nih.govexlibrisgroup.comnih.govmdpi.com This approach offers a direct and atom-economical route to this important class of heterocycles. nih.gov The general strategy involves an alkyne substrate bearing a suitably placed sulfur-containing nucleophile. nih.govmdpi.com The reaction can be promoted by various means, including metal catalysis or the use of electrophilic reagents. nih.govchim.it

Metal-catalyzed heterocyclization often involves the activation of the carbon-carbon triple bond by a metal species, followed by an intramolecular nucleophilic attack by the sulfur-containing group. nih.govmdpi.com Palladium catalysts have been shown to be effective in this transformation. nih.gov

Electrophilic cyclization is another powerful approach. chim.it Reagents such as iodine can activate the alkyne, making it susceptible to intramolecular attack by the sulfur nucleophile. chim.it This method has been used to synthesize a variety of substituted benzo[b]thiophenes. chim.it

Furthermore, multicomponent reactions involving acetylenic esters, a sulfur source like tetramethylthiourea, and another electrophile can lead to highly functionalized thiophenes in a single step. researchgate.net The reaction proceeds through a series of steps, ultimately leading to the construction of the thiophene ring. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzyl bromide
Benzyl chloride
Tetrabutylammonium bromide (TBAB)
Dibenzyl carbonate (DBzlC)
Tetrahydropyranyl (THP) monoperoxyacetals
Organolithium reagents
Grignard reagents
Organotin compounds
Bromo-substituted thiophenes
Acetylenic esters
Tetramethylthiourea
Iodine
Benzo[b]thiophenes
2-phenylphenol
N,N-dimethylformamide (DMF)
N,N-diethylformamide (DEF)
Potassium hydroxide
Potassium carbonate
Sodium hydroxide
Acetonitrile

Aryne Reactions for Benzothiophene (B83047) Scaffold Assembly

A novel and efficient one-step method for synthesizing benzothiophene scaffolds involves the reaction of aryne intermediates with alkynyl sulfides. semanticscholar.org This approach is notable for its ability to construct the benzothiophene skeleton from readily available o-silylaryl triflates and alkynyl sulfides. semanticscholar.org The reaction mechanism is proposed to begin with the nucleophilic addition of the sulfur atom from the alkynyl sulfide (B99878) to the aryne. semanticscholar.org This is followed by a cyclization step onto the alkyne carbon to build the benzothiophene framework. semanticscholar.org

This method demonstrates good functional group tolerance and allows for the synthesis of a wide array of 3-substituted and multisubstituted benzothiophenes, which are analogous to phenyl-substituted thiophenes. semanticscholar.org The versatility of this reaction has been showcased through the synthesis of diverse structures, including complex polycyclic aromatic compounds. semanticscholar.org

Table 1: Synthesis of Benzothiophenes via Aryne Reaction

EntryAryne Precursor (1)Alkynyl Sulfide (2)Product (3)Yield (%)
11a2a (R = 4-Tolyl)3a88
21a2b (R = 4-MeO-Ph)3b83
31a2c (R = 4-F-Ph)3c85
41b (R¹ = 5-F)2a3n81
51c (R¹ = 5-Br)2a3o81
61d (R¹ = 5-OMe)2a3p74

Conditions: Reaction of aryne precursor (1) and alkynyl sulfide (2) with cesium fluoride (B91410) in acetonitrile. Data sourced from Semantic Scholar. semanticscholar.org

Formal [3+2] Annulation Reactions for Thiophene Ring Systems

Formal [3+2] annulation reactions represent a powerful strategy for constructing five-membered heterocyclic rings, including thiophenes. These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.

One such method involves a copper(I)-catalyzed formal [3+2] cycloaddition to produce highly functionalized thiophenes. This multicomponent reaction uses readily available starting materials to assemble complex thiophene derivatives in a one-pot process. Another approach utilizes a photoredox-catalyzed [3+2] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates with alkenes to synthesize dihydrothiophenes.

A notable example is the synthesis of thiazoline (B8809763) and spiro[indoline-3,3′-thiophene] scaffolds through a formal [3+2] annulation of crotonate-derived sulfur ylides and β-ketothioamides. This transformation is valued for its mild reaction conditions, accessible starting materials, and broad substrate scope.

Condensation Reactions of Dicarbonyl Compounds with Sulfur Sources

The condensation of 1,4-dicarbonyl compounds with a sulfur source is a cornerstone of thiophene synthesis, most famously represented by the Paal-Knorr thiophene synthesis. organic-chemistry.orgwikipedia.orgpharmaguideline.comchem-station.com This method involves heating a 1,4-dicarbonyl compound with a sulfurizing agent to generate the corresponding thiophene. organic-chemistry.orgpharmaguideline.com

Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orgchem-station.com These reagents act as both sulfurizing and dehydrating agents. organic-chemistry.org The reaction mechanism is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then cyclizes, rather than the initial formation of a furan (B31954) followed by sulfurization. wikipedia.org While effective, this method can produce toxic hydrogen sulfide (H₂S) as a byproduct. organic-chemistry.org

Table 2: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis

Sulfurizing AgentKey FeaturesTypical Substrates
Phosphorus Pentasulfide (P₄S₁₀) Traditional, potent dehydrating and sulfurizing agent. organic-chemistry.org1,4-Dicarbonyl compounds. organic-chemistry.org
Lawesson's Reagent Milder alternative to P₄S₁₀, often used under gentler conditions. organic-chemistry.org1,4-Dicarbonyl compounds. organic-chemistry.org
Hydrogen Sulfide (H₂S) with Acid Catalyst Can be more efficient than P₄S₁₀ for converting ketones to thiones. derpharmachemica.com1,4-Dicarbonyl compounds. pharmaguideline.comderpharmachemica.com

Classic Thiophene Syntheses (e.g., Hinsberg, Paal-Knorr, Gewald)

Several classic named reactions provide reliable pathways to thiophene and its derivatives, forming the foundation of thiophene chemistry. derpharmachemica.com

Hinsberg Synthesis : This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comuobaghdad.edu.iqresearchgate.net The reaction proceeds through a Stobbe-type condensation mechanism. derpharmachemica.comacs.org Two consecutive aldol (B89426) condensations lead to the formation of the thiophene ring. derpharmachemica.comuobaghdad.edu.iq

Paal-Knorr Synthesis : As detailed previously, this reaction condenses a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield a substituted thiophene. organic-chemistry.orgwikipedia.orgderpharmachemica.comrrbdavc.org

Gewald Aminothiophene Synthesis : This is a multicomponent reaction that produces highly substituted 2-aminothiophenes. derpharmachemica.comorganic-chemistry.orgwikipedia.org The synthesis involves the base-catalyzed condensation of a ketone (or aldehyde) with a compound containing an activated methylene (B1212753) group (like a β-cyanoester or malononitrile) and elemental sulfur. pharmaguideline.comorganic-chemistry.orgwikipedia.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene product. wikipedia.orgacs.orgchemrxiv.org This reaction is particularly valuable for creating precursors for pharmaceuticals and other functional materials. thieme-connect.com

Metal-Mediated and Metal-Free Synthetic Approaches for Thiophene Derivatives

Modern synthetic chemistry offers a variety of both metal-catalyzed and metal-free routes to thiophene derivatives, each with distinct advantages in terms of efficiency, regioselectivity, and functional group tolerance. nih.gov

Copper-, Indium-, and Rhodium-Mediated Methods

Transition metals are widely used to catalyze the formation of thiophene rings, enabling the construction of complex derivatives with high precision. nih.gov

Copper-Mediated Methods : Copper is a frequently used catalyst for thiophene synthesis. nih.gov One approach involves the copper(I)-catalyzed tandem reaction of alkylidenethiiranes with terminal alkynes, which allows for the direct assembly of various functional groups onto the thiophene ring. rsc.org Another method is the Cu(II)-catalyzed addition and oxidative cyclization of thioamides with alkynoates. nih.gov Copper catalysts, such as CuI, have also been employed with sodium sulfide as the sulfur source to synthesize substituted thiophenes from haloalkynes. nih.gov

Indium-Mediated Methods : Indium has been utilized in methods like organoindium-mediated coupling, which connects α-enolic dithioesters with propargylic bromides to form highly substituted thiophene frameworks. nih.gov Indium trichloride (B1173362) (InCl₃) can also catalyze the cyclization of β-oxodithioesters with vinyl azides to yield thiophene derivatives. researchgate.net

Rhodium-Mediated Methods : Rhodium catalysts enable unique transformations for thiophene synthesis. For instance, rhodium-catalyzed regioselective synthesis from 1,2,3-thiadiazoles and alkynes provides a pathway to fully substituted thiophenes. nih.gov Rhodium complexes can also mediate the transformation of existing thiophenes into other functional molecules. acs.org

Metal-Free Methodologies (e.g., Sulfur Sources)

To address the cost and potential toxicity of metal catalysts, numerous metal-free synthetic strategies have been developed, often relying on elemental sulfur or other sulfur sources. nih.gov These methods align with the principles of green chemistry. nih.gov

A general approach involves the reaction of tert-cyclobutanols with elemental sulfur, which proceeds via C–S bond formation and C–C bond cleavage under air. acs.orgnih.govacs.org This method shows good tolerance for various functional groups. acs.orgacs.org Another strategy is the dehydration and sulfur cyclization of alkynols using elemental sulfur (S₈) or potassium ethyl xanthogenate (EtOCS₂K). nih.govorganic-chemistry.org This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻), which then adds to the alkyne. nih.govorganic-chemistry.org Other metal-free approaches utilize potassium sulfide or trithiocarbonate (B1256668) anions as the sulfur source with starting materials like buta-1-enes. nih.govorganic-chemistry.org

Table 3: Summary of Selected Synthetic Approaches

Method CategoryKey ReactantsCatalyst/ReagentPrimary Product Type
Aryne Reaction o-Silylaryl triflate, Alkynyl sulfideCesium FluorideBenzothiophenes semanticscholar.org
Paal-Knorr 1,4-Dicarbonyl compoundP₄S₁₀ or Lawesson's ReagentSubstituted Thiophenes organic-chemistry.orgwikipedia.org
Gewald Synthesis Ketone, α-Cyanoester, SulfurBase (e.g., amine)2-Aminothiophenes organic-chemistry.orgwikipedia.org
Hinsberg Synthesis 1,2-Dicarbonyl compound, Diethyl thiodiacetateStrong BaseThiophene dicarboxylic acids derpharmachemica.comuobaghdad.edu.iq
Cu-Mediated Alkylidenethiirane, Terminal alkyneCopper(I) saltSubstituted Thiophenes rsc.org
Metal-Free tert-Cyclobutanol, Elemental sulfurHeatSubstituted Thiophenes acs.orgacs.org

Multicomponent and Domino Reactions for Thiophene Synthesis

Multicomponent reactions (MCRs) and domino reactions are powerful tools in synthetic chemistry, offering efficient pathways to complex molecules from simple precursors in a single operation. nih.govtandfonline.com These strategies are particularly valuable for constructing the thiophene core, a key structural motif in numerous pharmaceuticals and electronic materials. nih.gov

One of the most well-known MCRs for thiophene synthesis is the Gewald reaction, which involves the condensation of a carbonyl compound with an α-methylene group, a cyano-activated methylene reagent (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. organic-chemistry.org This reaction provides a direct route to 2-aminothiophenes, which can be further modified. organic-chemistry.org Recent advancements have focused on developing more sustainable and efficient versions of this reaction, for instance, using novel catalysts or performing the reaction under microwave irradiation. organic-chemistry.org

Domino reactions, which involve a series of intramolecular transformations, have also been elegantly applied to thiophene synthesis. For example, tetrasubstituted thiophenes can be synthesized through a DABCO-catalyzed domino reaction between 1,3-enynes and mercaptoacetaldehyde. organic-chemistry.org This process proceeds through a sequence of Michael addition, 5-exo-dig carboannulation, and subsequent oxidation under air, offering a metal-free and mild route to highly functionalized thiophenes. organic-chemistry.org Another approach involves a palladium-catalyzed three-component domino reaction of bromothiophenes with internal alkynes to yield benzo[b]thiophenes. rsc.org Furthermore, the synthesis of 2,5-asymmetrically substituted thieno[2,3-b]thiophenes has been achieved through consecutive domino reactions, starting from malononitrile and carbon disulfide. acs.orgnih.gov

Rhodium-catalyzed domino reactions provide another sophisticated route. For instance, the reaction of acyclic diazoesters with α-cyanothioacetamides, mediated by a Rh(II) catalyst, leads to the formation of multisubstituted 5-aminothiophenes through a [4 + 1]-annulation pathway. beilstein-journals.org Copper(I) catalysts have also been employed in a formal [3 + 1 + 1]-cycloaddition to produce fully substituted thiophenes from triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates, N-sulfonyl azides, and terminal alkynes. acs.org This reaction efficiently forms C–N, C–S, and C–C bonds in a single pot. acs.org

These MCR and domino strategies, while not explicitly detailed for this compound, provide a conceptual framework for its construction. A hypothetical multicomponent approach could involve a suitably substituted phenyl precursor, a thiophene-forming synthon, and a reagent to install the benzyloxy group in a convergent manner.

Table 1: Examples of Multicomponent and Domino Reactions for Thiophene Synthesis

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Type
Gewald ReactionCarbonyl compound, α-cyanoester, SulfurBase (e.g., morpholine)2-Aminothiophenes organic-chemistry.org
Domino Synthesis1,3-Enynes, MercaptoacetaldehydeDABCO, room temp.Tetrasubstituted thiophenes organic-chemistry.org
Palladium-Catalyzed DominoBromothiophenes, Internal alkynesPalladium catalystBenzo[b]thiophenes rsc.org
Rhodium-Catalyzed DominoDiazoesters, α-cyanothioacetamidesRh(II) catalystMultisubstituted 5-aminothiophenes beilstein-journals.org
Copper-Catalyzed MCREthanethiolates, N-sulfonyl azides, Terminal alkynesCopper(I) catalystFully substituted thiophenes acs.org

Advanced Functionalization of Thiophene and Phenyl Moieties

Once the core structure of this compound is assembled, its properties can be finely tuned through advanced functionalization reactions targeting either the thiophene or the phenyl rings.

Achieving regioselectivity in the functionalization of heterocycles like thiophene is crucial for controlling the properties of the final molecule. The electronic nature of the thiophene ring inherently favors electrophilic substitution at the 2- and 5-positions. However, modern synthetic methods allow for functionalization at the less reactive 3- and 4-positions.

Direct C-H activation has emerged as a powerful strategy for the regioselective functionalization of thiophenes. By employing directing groups, it is possible to steer metal catalysts to specific C-H bonds. For example, a pH-sensitive directing group can be used to achieve sequential functionalization of thiophenes, providing access to various substitution patterns like 2,3,4- and 2,4,5-substituted derivatives. acs.orgacs.orgnih.gov This strategy can involve an initial directed C–H arylation, followed by further functionalization at other positions. acs.org

For benzo[b]thiophenes, which share structural similarities with the phenyl-thiophene linkage, palladium-catalyzed decarboxylative Heck coupling reactions of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes offer a route to regioselectively functionalized products. rsc.org In the context of this compound, such C-H functionalization strategies could be employed to introduce additional substituents onto the thiophene ring. For instance, a directing group placed on the thiophene could guide a metal catalyst to functionalize the C3 or C4 position, while the existing phenyl group at C2 provides steric hindrance that can also influence regioselectivity. The direct β-arylation of thiophenes at room temperature using aryl iodides has also been reported, showcasing high regioselectivity. nih.gov

The introduction of the phenyl group onto the thiophene ring is a key step in the synthesis of the target compound. Classical cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, are standard methods. sci-hub.ru These typically involve the reaction of an organometallic derivative of one aromatic ring (e.g., a thiophene boronic acid) with a halogenated partner (e.g., an aryl halide). sci-hub.ru

More advanced, ligand-less palladium-catalyzed direct C-H arylation methods offer a more atom-economical alternative by avoiding the pre-functionalization required for traditional cross-coupling. sci-hub.ru For example, ligand-less Pd(OAc)2 can efficiently catalyze the 5-arylation of thiophene derivatives with aryl bromides at very low catalyst loadings. sci-hub.ru Room-temperature β-arylation of thiophenes with aryl iodides has also been achieved with high efficiency and regioselectivity. nih.gov These direct arylation methods represent a greener approach to forming the crucial C-C bond between the phenyl and thiophene rings. acs.orgsci-hub.ru

Onium salts, such as diaryliodonium or triarylsulfonium salts, serve as electrophilic arylating agents. nih.govacs.org Diphenyliodonium (B167342) salts, for instance, can participate in the photoinduced polymerization of thiophene, which proceeds through electron transfer and subsequent coupling reactions. researchgate.netresearchgate.net While polymerization is the bulk outcome, the underlying mechanism involves the fundamental step of C-C bond formation between a phenyl group and a thiophene ring. researchgate.net S-alkylation of polycyclic aromatic thiophenes yields sulfonium (B1226848) salts that are potent alkylating agents. nih.gov More relevant to arylation, dibenzothiophenium salts are effective electrophilic partners in photoredox-catalyzed arylation reactions. acs.org These reagents can be prepared in situ from non-prefunctionalized aromatic compounds, avoiding the need to handle potentially unstable diazonium salts. acs.org The reaction of thiophenes with diphenyliodonium triflate can lead to phenylation, demonstrating the utility of onium salts for this transformation. acs.org

Table 2: Comparison of Phenylation/Arylation Methods

MethodReagentsKey Features
Suzuki CouplingThiophene-boronic acid + Aryl halideWell-established, high yields, functional group tolerance. sci-hub.ru
Direct C-H ArylationThiophene + Aryl halideNo need for organometallic thiophene, atom economical, greener. nih.govsci-hub.ru
Onium Salt ArylationThiophene + Diaryliodonium/sulfonium saltUses electrophilic arylating agents, can be photochemically induced. acs.orgresearchgate.net

While thiophene itself is an electron-rich aromatic system generally resistant to nucleophilic attack, its reactivity can be inverted by coordination to a transition metal center. When thiophene acts as a π-ligand in a cationic metal complex, for example with ruthenium or osmium, the ring becomes highly activated towards nucleophilic addition. ucl.ac.ukacs.org

These reactions typically involve the exo-attack of a nucleophile at the C2 position of the coordinated thiophene ring, leading to the formation of a more reduced η⁴-thiopheneyl complex. ucl.ac.uk A wide range of nucleophiles can be employed in these reactions. This methodology provides a powerful way to functionalize the thiophene ring with groups that are difficult to introduce via electrophilic substitution.

Studies on dicationic π-thiophene complexes have shown they react efficiently and reversibly with amines, resulting in the net addition of the amine to the ring. osti.gov This activation strategy dramatically increases the electrophilicity of the thiophene ring, making it susceptible to attack by nucleophiles. Such reactions are mechanistically significant in the context of hydrodesulfurization processes and offer a synthetic route to functionalized thiophenes that are otherwise inaccessible. acs.orgacs.org For a molecule like this compound, coordination to a suitable metal fragment could activate the thiophene ring for nucleophilic attack at the C5 position, allowing for the introduction of further functionality.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Spectroscopic Characterization Techniques

Mass Spectrometry Techniques

Analysis of Mass Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of 2-[2-(Benzyloxy)phenyl]thiophene , the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Several key fragmentation pathways are anticipated:

Benzylic Cleavage: The most prominent fragmentation pathway for benzyl (B1604629) ethers is the cleavage of the C-O bond to form the highly stable benzyl cation ([C₇H₇]⁺ ). This fragment is often observed as the base peak at a mass-to-charge ratio (m/z) of 91. The benzyl cation may rearrange to the even more stable tropylium (B1234903) ion, which also has an m/z of 91.

Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen can lead to the loss of a hydrogen atom from the methylene (B1212753) bridge, resulting in an [M-1]⁺ ion.

Phenyl and Thiophene (B33073) Fragments: Following the initial cleavages, fragmentation of the aromatic and heteroaromatic rings can occur. The phenyl cation ([C₆H₅]⁺ ) at m/z 77 is a common fragment from benzene-containing compounds. docbrown.info The fragmentation of the thiophene ring can also produce characteristic ions. For instance, the mass spectrum of the parent 2-Phenylthiophene shows a strong molecular ion peak and fragments corresponding to the loss of sulfur and acetylene (B1199291) moieties. nist.gov

Loss of the Benzyloxy Group: A fragment corresponding to the loss of the entire benzyloxy radical (•OCH₂C₆H₅) would result in a [M-107]⁺ ion, representing the phenylthiophene cation.

A general principle in mass spectrometry is that the most stable ions will be the most abundant. whitman.edu The energetic instability of the initial molecular ion leads it to break into smaller, more stable pieces. whitman.edu The analysis of these fragmentation patterns provides a roadmap to the molecule's original structure.

Table 1: Predicted Major Mass Fragments for this compound

m/zPredicted Ion FragmentFragmentation Pathway
280[C₁₇H₁₄OS]⁺Molecular Ion (M⁺)
183[C₁₁H₇S]⁺Loss of Benzyl radical ([M - C₇H₇]⁺)
173[C₁₀H₉S]⁺Phenylthiophene fragment
91[C₇H₇]⁺Benzyl/Tropylium cation (often base peak)
77[C₆H₅]⁺Phenyl cation

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within a molecule. The FT-IR spectrum of This compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups.

Expected characteristic peaks include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the phenyl and thiophene rings are expected to appear in the region of 3100-3000 cm⁻¹. iosrjournals.org

Aliphatic C-H Stretching: The methylene (-CH₂-) group in the benzyl moiety will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and thiophene rings will produce a series of peaks in the 1600-1450 cm⁻¹ region.

Asymmetric C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the aryl-alkyl ether linkage is anticipated in the 1275-1200 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds on the aromatic rings will appear in the "fingerprint region" (below 1500 cm⁻¹). libretexts.org Specifically, out-of-plane bending bands between 1000-750 cm⁻¹ can help identify the substitution patterns on the aromatic rings.

C-S Stretching: The thiophene ring's carbon-sulfur bond stretching modes are generally weak and appear in the 710-600 cm⁻¹ range. iosrjournals.orgscialert.net

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignment
3100 - 3000Medium to WeakAromatic C-H Stretch (Phenyl & Thiophene)
2950 - 2850MediumAliphatic C-H Stretch (-CH₂-)
1600 - 1450Medium to StrongAromatic C=C Ring Stretch
1275 - 1200StrongAsymmetric C-O-C Ether Stretch
1300 - 1000MediumC-H In-plane Bending
1000 - 750StrongC-H Out-of-plane Bending
710 - 600Weak to MediumC-S Stretch

FT-Raman spectroscopy is a complementary technique to FT-IR. horiba.com It relies on the inelastic scattering of laser light and is particularly sensitive to non-polar, symmetric vibrations. For This compound , the FT-Raman spectrum would be expected to clearly show:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl and thiophene rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum.

C-S Stretching: The C-S bond vibrations of the thiophene ring are expected to be more prominent in the Raman spectrum compared to the IR spectrum. iosrjournals.orgscialert.net

C=C Stretching: The aromatic C=C stretching vibrations will also be present, providing complementary information to the IR data.

The combination of FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The structure of This compound contains two key chromophores—the phenyl ring and the thiophene ring—which are directly linked, creating an extended conjugated system.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The presence of conjugation between the two aromatic rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths compared to the individual, unconjugated chromophores. libretexts.org

The benzyloxy group, while not part of the conjugated system itself, acts as an auxochrome. Its oxygen atom has non-bonding electrons that can interact with the π-system of the phenyl ring, which may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption bands and can also affect their intensity. bspublications.net The study of related phenyl-thiophene derivatives often shows absorption maxima in the UV region, and the exact position can be influenced by substituents and solvent polarity. nih.govbiointerfaceresearch.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Information on analogous compounds, such as those with different substitution patterns on the phenyl or thiophene rings, cannot be extrapolated to accurately describe the specific properties of This compound . Scientific analysis of molecular structure, crystal packing, and thermal stability is highly specific to the exact molecular geometry and intermolecular forces of a given compound.

Until dedicated research on the synthesis and characterization of This compound is conducted and published, a detailed report on these advanced topics cannot be compiled.

Advanced Computational Chemistry Investigations of 2 2 Benzyloxy Phenyl Thiophene and Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-[2-(Benzyloxy)phenyl]thiophene. DFT studies for this compound would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Molecular Geometry Optimization and Structural Parameters

Geometry optimization is a fundamental computational procedure to locate the minimum energy structure of a molecule on its potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

This process is typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311G(d,p). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

From the optimized structure, key structural parameters can be extracted. These include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-S, C-O).

Bond Angles: The angles formed by three connected atoms (e.g., C-S-C in the thiophene (B33073) ring).

Table 1: Representative Theoretical Structural Parameters for this compound Analogs This table presents typical bond length and angle values observed in related thiophene-phenyl structures as determined by DFT calculations. Specific values for the title compound are not available.

ParameterTypical Value (DFT/B3LYP)Description
C-S (Thiophene)~1.75 ÅCarbon-Sulfur bond length in the thiophene ring.
C=C (Thiophene)~1.38 ÅDouble bond length within the thiophene ring.
C-C (Thiophene-Phenyl)~1.47 ÅSingle bond connecting the two aromatic rings.
C-O-C (Ether)~118°Bond angle of the benzyloxy ether linkage.
Dihedral (Thiophene-Phenyl)30° - 50°Torsional angle indicating the twist between the rings.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energies of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical parameters.

E(HOMO): The energy of the Highest Occupied Molecular Orbital. A higher HOMO energy indicates a greater ability to donate electrons.

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): Calculated as E(LUMO) - E(HOMO), this gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For thiophene-based systems connected to other aromatic rings, these values are typically calculated using DFT methods. doi.orgmdpi.com

Table 2: Representative Frontier Orbital Energies for Thiophene-Phenyl Systems This table shows typical energy values for HOMO, LUMO, and the energy gap as calculated for analogous compounds. Specific values for the title compound are not available.

ParameterTypical Calculated Value (eV)
E(HOMO)-5.0 to -6.0 eV
E(LUMO)-1.0 to -2.0 eV
ΔE (HOMO-LUMO Gap)~4.0 eV

Visualizing the spatial distribution of the HOMO and LUMO provides insight into the reactive sites of the molecule. In compounds like this compound, the HOMO is often localized on the electron-rich thiophene ring, indicating this is the likely site of electrophilic attack. Conversely, the LUMO might be distributed across the phenyl ring system. doi.org The precise distribution reveals how electronic charge would be transferred during chemical reactions or electronic excitations. For instance, in many thiophene-based donor-acceptor systems, the HOMO resides on the donor moiety and the LUMO on the acceptor moiety, facilitating intramolecular charge transfer upon excitation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the properties of electronic excited states, which are crucial for predicting UV-visible absorption spectra. science.gov

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry. These calculations also yield the oscillator strength (f) for each transition, which is a measure of the transition's probability or intensity.

The primary electronic transitions are typically from the HOMO to the LUMO (H→L), but other transitions, such as HOMO-1 to LUMO or HOMO to LUMO+1, can also be significant. nih.gov The calculated excitation energies (often in eV or nm) and their corresponding oscillator strengths are used to simulate a theoretical UV-visible absorption spectrum. This simulated spectrum can then be compared with experimental data to validate the computational method and aid in the interpretation of the observed spectral bands. For thiophene-based systems, the main absorption bands are often attributed to π→π* transitions within the conjugated system. mdpi.comnih.gov

Table 3: Representative Predicted Electronic Transitions for Thiophene-Phenyl Analogs This table presents hypothetical TD-DFT data for the most significant electronic transitions, as would be expected for a molecule of this type. Specific data for the title compound is not available.

TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Major Contribution
S0 → S1~300-320 nm> 0.5HOMO → LUMO
S0 → S2~270-290 nm> 0.2HOMO-1 → LUMO
Theoretical Evaluation of Optoelectronic Properties

The theoretical evaluation of the optoelectronic properties of this compound provides significant insights into its potential for applications in electronic and photonic devices. nih.govrsc.org Computational methods, particularly Density Functional Theory (DFT), are employed to predict key parameters that govern the interaction of the molecule with light and electric fields. These parameters include the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap. researchgate.net

The HOMO energy level is indicative of the molecule's electron-donating ability, while the LUMO energy level reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. epstem.net This transition is fundamental to the molecule's absorption and emission of light.

For this compound, the distribution of the HOMO and LUMO orbitals is expected to be spread across the π-conjugated system, which includes the thiophene and phenyl rings. The benzyloxy group, with its electron-donating oxygen atom, is likely to influence the electron density distribution and, consequently, the energies of the molecular orbitals. Theoretical calculations for analogous aromatic compounds suggest that the HOMO is often localized on the more electron-rich moieties, while the LUMO is distributed over the electron-accepting regions.

A representative set of calculated optoelectronic properties for this compound, based on typical values for similar aromatic-heterocyclic systems, is presented in the table below. These values are illustrative and would be formally determined through specific DFT calculations.

PropertyCalculated Value (Illustrative)Unit
HOMO Energy-5.85eV
LUMO Energy-1.95eV
HOMO-LUMO Gap (ΔE)3.90eV
Ionization Potential (IP)6.10eV
Electron Affinity (EA)1.70eV

These theoretical predictions are instrumental in designing molecules with tailored optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Chemical Reactivity and Selectivity Analysis

The chemical reactivity and selectivity of this compound can be comprehensively investigated using computational methods. These analyses provide a theoretical framework for understanding how the molecule will interact with other chemical species, identifying the most probable sites for various types of reactions.

Fukui Function Calculations for Electrophilic, Nucleophilic, and Radical Attack Sites

Fukui functions are powerful tools in conceptual DFT for predicting the most reactive sites within a molecule. scm.com They describe the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com By calculating the Fukui functions, one can identify the regions most susceptible to electrophilic, nucleophilic, and radical attacks.

Electrophilic Attack () : This function indicates the sites that are most likely to be attacked by an electrophile (an electron-seeking species). These regions correspond to areas where an electron is most easily removed.

Nucleophilic Attack () : This function highlights the sites that are most susceptible to attack by a nucleophile (a nucleus-seeking species, i.e., an electron-rich species). These are the regions that can best accommodate an additional electron. faccts.de

Radical Attack () : This function points to the sites that are most likely to react with a radical species.

For this compound, the Fukui functions would likely indicate that the electron-rich thiophene ring and the phenyl ring are the primary sites for electrophilic attack. The specific carbon atoms within these rings with the highest electron density would be the most favored. Conversely, sites with lower electron density, potentially influenced by the electronegative oxygen atom of the benzyloxy group, might be more susceptible to nucleophilic attack. The condensed Fukui functions, which assign a value to each atom, provide a quantitative measure of this reactivity. scm.com

Below is an illustrative table of condensed Fukui function values for selected atoms in this compound.

Atom (Nucleophilic) (Electrophilic) (Radical)
C (Thiophene)0.080.150.115
S (Thiophene)0.050.100.075
C (Phenyl)0.070.120.095
O (Benzyloxy)0.120.060.090
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. researchgate.net

Chemical Softness (S) : The reciprocal of hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive. researchgate.net

Electronegativity (χ) : This is a measure of the molecule's ability to attract electrons.

Chemical Potential (μ) : This represents the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. ijopaar.com

An illustrative table of global reactivity descriptors for this compound is provided below.

DescriptorFormulaCalculated Value (Illustrative)Unit
Chemical Hardness (η)(IP - EA) / 22.20eV
Chemical Softness (S)1 / η0.45eV⁻¹
Electronegativity (χ)(IP + EA) / 23.90eV
Chemical Potential (μ)-3.90eV
Electrophilicity Index (ω)μ² / (2η)3.46eV
Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

The distribution of charge within a molecule is fundamental to understanding its chemical behavior. uni-muenchen.de Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule. uni-muenchen.de

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential around the sulfur atom of the thiophene ring and the oxygen atom of the benzyloxy group due to their lone pairs of electrons. The π-systems of the aromatic rings would also exhibit negative potential above and below the plane of the rings. Positive potential would likely be concentrated around the hydrogen atoms. These maps provide a visual guide to the molecule's reactivity and intermolecular interactions. researchgate.net

Electron Localized Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron localization within a molecule. journalijar.comjussieu.fr

ELF : This function measures the probability of finding an electron pair in a given region of space. jussieu.fr High ELF values (approaching 1) indicate regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. Lower values are found in the regions between these localized domains.

LOL : Similar to ELF, the LOL provides a picture of electron localization. It is particularly useful for distinguishing between different types of bonding, such as sigma and pi bonds, and for visualizing regions of high kinetic energy density, which correspond to the boundaries of localized orbitals. rsc.org

For this compound, ELF and LOL analyses would reveal the covalent bonds within the thiophene and phenyl rings, as well as the C-O and C-S bonds. The lone pairs on the sulfur and oxygen atoms would also appear as distinct localization domains. These studies can confirm the Lewis structure of the molecule and provide a detailed picture of its electronic structure. journalijar.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and charge delocalization. periodicodimineralogia.it

In this compound, significant NBO interactions would be expected between the lone pair orbitals of the sulfur and oxygen atoms and the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between a lone pair on the oxygen atom (n_O) and an antibonding π orbital of the phenyl ring would indicate delocalization of the lone pair into the ring. Similarly, interactions involving the thiophene ring would reveal the extent of its aromaticity and its electronic communication with the rest of the molecule.

An illustrative table of significant NBO interactions for this compound is presented below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Illustrative)
LP(1) Sπ(C-C) Thiophene15.2
LP(2) Oσ(C-C) Phenyl5.8
π(C-C) Phenylπ(C-C) Thiophene8.5
π(C-C) Thiopheneπ(C-C) Phenyl7.9

Quantum Theory of Atoms in Molecules (QTAIM) and Atom-in-Molecule Charge (ADCH) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing molecular electronic systems by partitioning the electron density to define atoms and the bonds connecting them. wikipedia.org Developed by Richard Bader, this theory is founded on the topology of the electron density (ρ), a physically observable quantity. wikipedia.org Key to this analysis are the critical points where the gradient of the electron density is zero (∇ρ = 0). researchgate.net These points are used to identify atoms, bond paths, rings, and cages, thereby revealing the underlying molecular structure. wikipedia.orgamercrystalassn.org

For a molecule such as this compound, a QTAIM analysis would elucidate the nature of its covalent and non-covalent interactions. The analysis focuses on Bond Critical Points (BCPs) found along the path of maximum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the bond ellipticity (ε), characterize the interaction.

Electron Density (ρ(r)) : Higher values indicate greater shared electron density, typical of covalent bonds.

Laplacian of the Electron Density (∇²ρ(r)) : A negative value signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

Ellipticity (ε) : This measures the anisotropy of the electron density around the bond path. A value greater than zero indicates π-character, suggesting non-rotational symmetry of the electron density. researchgate.net

Complementing QTAIM, the Atomic Dipole Moment Corrected Hirshfeld (ADCH) population analysis provides a more accurate estimation of atomic charges compared to the original Hirshfeld method. researchgate.net The ADCH method corrects for the tendency of the Hirshfeld method to underestimate charge transfer by incorporating atomic dipole corrections. researchgate.net In studies of other thiophene derivatives, QTAIM and ADCH analyses have been instrumental in understanding both covalent and non-covalent interactions within the molecular system. najah.edu

A hypothetical QTAIM analysis for key bonds in this compound is presented below.

BondType of Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)Ellipticity (ε)
C(thiophene)-SPolar Covalent0.185-0.1500.12
C(phenyl)-C(thiophene)Covalent0.290-0.6800.25
C(phenyl)-OPolar Covalent0.230-0.4500.05
O-C(benzyl)Polar Covalent0.225-0.4300.03

Energy Framework Analysis for Intermolecular Interactions (e.g., Dispersion Energy)

Energy framework analysis is a computational tool used to investigate the energetic topology of molecular crystals. researchgate.net This method, often implemented in software like CrystalExplorer, quantifies the various intermolecular interaction energies between a central molecule and its surrounding neighbors within a defined cluster (typically 3.8 Å). nih.gov The analysis provides a visual and quantitative understanding of the crystal packing and the dominant forces responsible for the supramolecular architecture. researchgate.netnih.gov

The total interaction energy (E_tot) is calculated as the sum of four key components, derived from a wave function at a suitable level of theory (e.g., B3LYP/6-31G(d,p)): mdpi.com

Electrostatic Energy (E_ele) : Arises from the interaction between the static charge distributions of the molecules.

Polarization Energy (E_pol) : The attractive interaction resulting from the distortion of a molecule's electron cloud by another.

Dispersion Energy (E_disp) : A quantum mechanical attractive force originating from instantaneous fluctuations in electron density.

Exchange-Repulsion Energy (E_rep) : The short-range repulsive force that prevents molecules from interpenetrating, arising from the Pauli exclusion principle.

For aromatic systems like this compound, dispersion and electrostatic forces are typically the most significant contributors to the stabilization of the crystal packing. mdpi.commdpi.com In studies of other complex thiophene derivatives and benzyloxy-containing compounds, energy framework analysis has shown that dispersion energy is often the dominant stabilizing force. najah.edumdpi.com The results are visualized as frameworks where the thickness of the cylinders connecting molecular pairs is proportional to the magnitude of the interaction energy, providing an intuitive map of the crystal's energetic landscape. mdpi.com

Below is a table of representative interaction energies for a molecule with similar functional groups, 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, which illustrates the typical contributions of each energy component. mdpi.com

Energy ComponentInteraction Energy (kJ/mol)Percentage of Total Attractive Energy
Electrostatic (E_ele)-134.2131.8%
Polarization (E_pol)-83.4919.8%
Dispersion (E_disp)-288.1368.2%
Total Attractive (E_ele + E_pol + E_disp)-505.83100%
Repulsion (E_rep)+238.89-
Total (E_tot)-266.94-

Solvation Effects and Modeling (e.g., Polarizable Continuum Model - PCM)

Understanding a molecule's behavior in solution is critical, and computational models are essential for predicting solvation effects. The Polarizable Continuum Model (PCM) is a widely used and efficient method for this purpose. wikipedia.org Instead of modeling individual solvent molecules, which is computationally prohibitive for ab initio methods, PCM represents the solvent as a continuous medium with a defined dielectric constant. wikipedia.org The solute molecule is placed within a cavity carved out of this dielectric continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. youtube.com

The free energy of solvation (G_sol) in the PCM framework is typically calculated as the sum of three main terms: wikipedia.org

G_es : The electrostatic contribution arising from the interaction between the solute's charge distribution and the polarized dielectric.

G_dr : The dispersion-repulsion contribution, accounting for van der Waals interactions between the solute and solvent.

G_cav : The cavitation energy, which is the energy required to create the solute cavity within the solvent.

Several variations of PCM exist, with the Integral Equation Formalism (IEF-PCM) being one of the most common and robust. wikipedia.org These models are available in many quantum chemistry software packages, such as Gaussian and GAMESS, and can be used with methods like Hartree-Fock and Density Functional Theory (DFT). wikipedia.org While powerful, PCM has limitations. Its accuracy is highest in solvents where electrostatic effects are dominant (e.g., acetone, methanol). researchgate.netresearchgate.net In nonpolar solvents like carbon tetrachloride or benzene, where non-electrostatic effects are more important, the model's predictions may be less accurate. researchgate.netresearchgate.net For high-accuracy results, particularly where specific interactions like hydrogen bonding are crucial, a hybrid approach combining explicit solvent molecules for the first solvation shell with a continuum model for the bulk solvent is often employed. nih.gov

SolventDielectric Constant (ε)Calculated Solvation Free Energy (G_sol) (kcal/mol)
Cyclohexane2.02-8.5
Chloroform4.81-10.2
Acetone20.7-11.8
Methanol32.7-12.5
Water78.4-13.1
Note: Data are hypothetical, based on trends for similar aromatic compounds.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A cornerstone of computational chemistry is the validation of molecular structures through the comparison of theoretically calculated spectroscopic data with experimental measurements. nih.gov A high degree of agreement between predicted and observed spectra provides strong evidence for the correctness of the computationally determined structure. This is routinely done for NMR, IR, and UV-Vis spectroscopy.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This calculation is typically performed at the DFT level of theory (e.g., B3LYP functional) with a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), to accurately describe the electronic environment around each nucleus. nih.gov

For UV-Visible (UV-Vis) spectroscopy, electronic transitions are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (f), which relate to the intensity of the absorption peaks. mdpi.comresearchgate.net Solvation effects on the spectra can be incorporated using the PCM model. nih.gov

In a typical study, the optimized geometry of the molecule is first obtained. Then, NMR and UV-Vis parameters are calculated for this structure. The Root Mean Square Deviation (RMSD) between the theoretical and experimental values is often computed to quantify the level of agreement. nih.gov For a related compound, 1-benzothiophene-2-carboxylic acid, a good correlation between experimental and theoretical vibrational and electronic spectra was achieved using the B3LYP/6-311++G(d,p) level of theory. nih.gov

SpectrumParameterHypothetical Experimental ValueCalculated Theoretical ValueDeviation
¹³C NMRC(thiophene)-S125.4 ppm126.1 ppm+0.7 ppm
C(phenyl)-O157.2 ppm156.8 ppm-0.4 ppm
C(benzyl)70.1 ppm70.5 ppm+0.4 ppm
¹H NMRH(thiophene)7.45 ppm7.51 ppm+0.06 ppm
H(benzyl methylene)5.15 ppm5.20 ppm+0.05 ppm
UV-Visλ_max (π→π*)295 nm291 nm-4 nm

Molecular Dynamics (MD) Simulations

Conformational Space Sampling and Flexibility Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the molecule's dynamic behavior, including its flexibility and accessible conformations. nih.gov For a flexible molecule like this compound, MD is essential for exploring its vast conformational space to identify low-energy, stable structures. nih.gov

τ1 : The angle defining the rotation of the phenyl ring relative to the thiophene ring.

τ2 : The C(phenyl)-C(phenyl)-O-C(benzyl) angle.

τ3 : The C(phenyl)-O-C(benzyl)-C(benzyl) angle.

By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can map the potential energy surface as a function of these torsions. This allows for the identification of local and global energy minima, which correspond to the most probable conformations of the molecule in a given environment (e.g., in a vacuum or in a specific solvent).

Dihedral AngleDefining AtomsExpected Behavior from MD Simulation
τ1C(thiophene)-C(thiophene)-C(phenyl)-C(phenyl)Indicates the relative planarity or twist between the two aromatic rings. Steric hindrance likely favors a non-planar arrangement.
τ2C(phenyl)-C(phenyl)-O-C(benzyl)Governs the orientation of the benzyloxy group relative to the phenylthiophene core.
τ3C(phenyl)-O-C(benzyl)-C(benzyl)Determines the position of the terminal phenyl ring, influencing the molecule's overall volume and potential for intermolecular interactions.

Development and Parametrization of Force Fields

The accuracy of a classical Molecular Dynamics (MD) simulation is fundamentally dependent on the quality of the underlying force field. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For common biomolecules, well-established force fields like CHARMM and AMBER are available. However, for novel small organic molecules such as this compound, specific parameters may not exist and must be developed. nih.govethz.ch

The process of force field parametrization involves determining values for terms such as:

Bond stretching and angle bending constants : Typically derived from fitting to experimental data (e.g., IR spectroscopy) or quantum mechanics (QM) calculations.

Dihedral torsion parameters : Crucial for accurately reproducing conformational energy profiles. These are almost always derived by fitting to a potential energy scan calculated at a high level of QM theory.

Non-bonded parameters : These include van der Waals terms (Lennard-Jones parameters) and partial atomic charges. Charges are often derived to reproduce the QM electrostatic potential (ESP-derived charges) or from population analysis methods. nih.gov

For a hybrid molecule like this compound, a common strategy is to use existing parameters for the well-defined phenyl and thiophene fragments from a parent force field (e.g., OPLS-AA) and to develop new parameters, especially for the dihedral angles at the ether linkage and the connection between the two aromatic rings. researchgate.net This ensures that the simulation accurately captures the molecule's unique conformational preferences, which govern its interactions and macroscopic properties. mpg.de

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a cornerstone in computational chemistry for studying chemical processes in complex environments like solutions or proteins. nih.govmpg.de This approach combines the strengths of quantum mechanics (QM), which provides a highly accurate description of electronic structure and reactivity, with the computational efficiency of molecular mechanics (MM), which uses classical force fields to model large systems. nih.govresearchgate.net In a typical QM/MM simulation, the system is partitioned into two regions: a smaller, chemically active part (e.g., a ligand and the key residues of an enzyme's active site) is treated with a QM method, while the remainder of the system (e.g., the rest of the protein and surrounding solvent) is described by an MM force field. mpg.deresearchgate.net This dual approach allows for the investigation of chemical reactivity and interactions in systems that are too large for a full QM treatment. mpg.de The key challenge lies in the accurate description of the interactions between the QM and MM subsystems, especially when a covalent bond is present at the boundary. mpg.dewustl.edu

Hybrid Modeling for Environmental Effects on Molecular Properties

A significant application of QM/MM is to model how the surrounding environment influences the molecular and electronic properties of a compound. nih.gov The protein environment, for instance, can play a critical role in determining excitation energy transfer pathways and other electronic phenomena. nih.gov By combining QM/MM methods with molecular dynamics (MD) simulations, researchers can calculate properties such as the averaged site energies of individual pigments within a protein, taking into account the electrostatic effects of the surrounding residues. nih.gov

For thiophene-based compounds, environmental factors have a demonstrable impact on their properties. For example, in studies of luminescent conjugated oligothiophenes, the environment of a protein binding pocket was found to induce a significant red shift in the absorption spectrum. acs.org This shift was attributed primarily to the increased planarity of the thiophene derivative within the binding site, with the direct electrostatic effect of the environment playing a smaller role. acs.org Similarly, QM/MM studies on tetraphenylthiophene (B167812) (TPT) in a crystal environment revealed that intermolecular interactions restrict the rotation of the phenyl rings, which in turn inhibits non-radiative decay mechanisms and influences the emissive properties of the material. qmul.ac.ukacs.org These investigations underscore the capability of hybrid models to dissect how environmental constraints at the molecular level translate into observable macroscopic properties. acs.orgqmul.ac.ukacs.org

Integration of Quantum Mechanical and Classical Embedding Models (e.g., Polarizable Embedding, Frozen-Density Embedding)

The interaction between the QM and MM regions is handled by an "embedding" scheme. researchgate.net Quantum-mechanical (QM) and classical embedding models are designed to approximate a full supermolecular quantum calculation for systems where such a calculation would be computationally prohibitive. researchgate.netarxiv.orgresearchgate.net

Polarizable Embedding (PE) is a sophisticated classical embedding model where the MM environment is represented by a set of polarizable centers. researchgate.netarxiv.org This allows the MM region to respond to the electronic changes in the QM region, providing a more realistic description of the electrostatic interactions compared to using static point charges. acs.org The PE model has been shown to be a robust and efficient approach for describing the electronic structure and molecular properties of complex, heterogeneous systems. acs.org It effectively mitigates issues like "electron spill-out," which can be problematic in standard embedding models when using large and diffuse basis sets for the QM calculation. acs.org

Frozen-Density Embedding (FDE) is a density-based QM embedding model. researchgate.netarxiv.org In FDE, the interaction between the QM subsystem and its environment is described using density functional theory. It offers a quantum-mechanical framework for embedding that avoids the explicit parameterization required for polarizable force fields. nih.gov Comparisons between PE and FDE for calculating solvent effects on optical spectra have shown that the differences are generally small, except in specific cases where classical models may face challenges. researchgate.netarxiv.org

Advanced hybrid methods that combine these concepts, such as Polarizable Frozen Density Embedding , have been developed. nih.govosti.gov These methods aim to describe the electronic properties of molecules in strongly interacting environments, for instance, a molecule adsorbed on a metal cluster. nih.govosti.gov By including a polarization term in the embedding operator, these models can bypass computationally expensive steps and allow for supermolecular basis set calculations that were not feasible with previous kinetic energy functionals for strongly coupled systems. nih.govosti.gov

Molecular Docking Methodologies (as a computational tool for interaction prediction)

Molecular docking is a powerful computational technique used extensively in structure-based drug design to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. nih.goviipseries.org The method explores possible binding conformations and orientations of the ligand within the target's binding pocket and estimates the strength of the interaction, usually by employing a scoring function to rank the different poses. iipseries.org This allows for the prediction of binding affinity and the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which stabilize the ligand-protein complex. nih.goviipseries.org

Docking studies have been widely applied to thiophene-containing compounds to explore their potential as inhibitors for various protein targets. For instance, in a study targeting the fungal CYP51 enzyme, 161 thiophene compounds were docked, leading to the identification of three lead compounds with docking scores superior to the reference drug, fluconazole, indicating a stronger binding affinity. nih.gov Analysis of the top-ranked compounds revealed key interactions, including hydrogen bonds with residues like GLY314 and SER382 and π-π stacking with TYR126, which were absent in the reference drug's interaction pattern. nih.gov Such detailed interaction mapping is crucial for understanding structure-activity relationships and guiding the design of more potent analogs. bohrium.com

Similarly, docking simulations of novel thieno[2,3-b]thiophene (B1266192) derivatives against dihydrofolate reductase from Candida albicans helped to identify the most potent antifungal candidates by visualizing their interactions within the binding pocket. mdpi.com The utility of this methodology extends to a wide range of targets and thiophene scaffolds, including benzo[b]thiophene-chalcones as cholinesterase inhibitors for Alzheimer's disease and tetrazole-thiophene hybrids as potential antibacterial agents targeting DNA gyrase. bohrium.comnih.gov In a study of benzyloxy chalcone (B49325) derivatives, which share structural motifs with this compound, molecular docking was used to predict binding modes and energies against cancer-related proteins. researchgate.net

The table below presents sample results from a molecular docking study of thiophene derivatives against the Y140F/H mutant of the CYP51 enzyme, illustrating how docking scores and interaction analysis are used to evaluate potential inhibitors. nih.gov

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Compound 1CYP51 (Y140F/H Mutant)-10.461GLY314, SER382, TYR126Hydrogen Bond, π-π Stacking
Compound 2CYP51 (Y140F/H Mutant)-10.279GLY314, SER382Hydrogen Bond
Compound 3CYP51 (Y140F/H Mutant)-9.891SER382, SER508, PHE241, HIS405, ARG98Hydrogen Bond, π-π Stacking, π-Cation
Itraconazole (Reference)CYP51 (Y140F/H Mutant)-8.992TYR126, HIE381, Hemeπ-π Stacking, π-Cation
Fluconazole (Co-crystallized Ligand)CYP51 (Wild Type)-6.120Not DetailedNot Detailed

Research Applications in Advanced Materials Science and Organic Electronics

Thiophene-Based Derivatives as Foundational Building Blocks for (Opto)electronic Materials

Thiophene (B33073) and its derivatives are fundamental components in the field of organic (opto)electronics due to their unique combination of properties. acs.org Compared to their benzenoid counterparts, thiophenes possess lower aromaticity and steric hindrance, which facilitates the creation of highly functional materials. acs.orgacs.org These characteristics, along with the potential for extra sulfur-sulfur interactions in the solid state, have made thiophene-based materials indispensable in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgthieme-connect.com

The versatility of thiophene chemistry allows for the synthesis of a vast array of molecules, from small, well-defined oligomers to high-molecular-weight polymers. This chemical diversity enables precise control over the electronic and physical properties of the resulting materials. For instance, thieno[3,4-b]thiophene (B1596311) (TbT), a fused bithiophene structure, exhibits a unique quinoidal-resonance effect that is powerful for modulating electronic structures and has led to high-performance small-molecule optoelectronic materials. acs.org The ability to tailor these molecules at a supramolecular level allows for the generation of nanostructures with new functions, further expanding their application in nanotechnology. thieme-connect.com Symmetrical 2,5-disubstituted thiophene derivatives containing 1,3,4-oxadiazole (B1194373) moieties, for example, have been synthesized and shown to possess excellent fluorescent properties, making them highly suitable for OLED applications. nih.gov

Principles of Molecular Design for Optimized Electronic Properties

The performance of organic electronic devices is intrinsically linked to the molecular structure of the active materials. For thiophene-based compounds like 2-[2-(Benzyloxy)phenyl]thiophene, a deep understanding of molecular design principles is crucial for optimizing their electronic characteristics.

The core of materials design lies in understanding the relationship between a molecule's structure and its resulting properties. In thiophene derivatives, even subtle structural changes can lead to significant shifts in performance. tandfonline.com Systematic studies where the number of thiophene units is varied in co-oligomers, for instance, have shown a direct impact on the polymer backbone's conformation as well as its optical and electrochemical properties. acs.org

Computational methods like Density Functional Theory (DFT) are invaluable tools for predicting how modifications will affect electronic structure, bond lengths, dipole moments, and other key parameters. ingentaconnect.com Such studies help establish rational design principles for developing new high-performance materials. acs.org For example, research on polymers containing thieno[3,2-b]thiophene (B52689) has used computational modeling to link the geometric disorder of polymer chains to the distribution of their lowest excited states, revealing that low-energy excitons tend to localize in more planar regions of the polymer backbone. bohrium.comacs.org However, it is also noted that simply exchanging a 2-thienyl moiety for a 3-thienyl or replacing the thiophene ring with other aromatic systems does not always lead to a predictably superior structure, highlighting the complexity of these relationships. tandfonline.com

In many organic electronic materials, particularly those with a donor-acceptor (D-A) architecture, the process of intramolecular charge transfer (ICT) is fundamental to their function. ICT describes the photoinduced transfer of an electron from an electron-donating part of the molecule to an electron-accepting part through a π-conjugated bridge. iphy.ac.cn The thiophene ring is an excellent π-bridge for facilitating this process. iphy.ac.cnnih.gov

The efficiency of ICT is highly dependent on the nature of the donor and acceptor groups and the solvent environment. nih.govresearchgate.net Donor-π-acceptor (D-π-A) compounds based on thiophene often exhibit strong solvatochromism—a change in color with solvent polarity—which is a key indicator of a charge-transfer state. iphy.ac.cn Theoretical calculations can reveal that the excited ICT state may adopt a twisted geometry, which influences the electronic properties. iphy.ac.cn Designing molecules with efficient ICT is crucial for applications in nonlinear optics and as fluorescent probes. nih.govrsc.orgrsc.org

The extent of π-electron delocalization along a conjugated polymer's backbone is a critical factor determining its conductivity and other electronic properties. Delocalization is maximized when the molecule is planar, allowing for optimal overlap of p-orbitals. However, rotations around the single bonds connecting aromatic rings, described by dihedral angles, can disrupt this planarity and hinder delocalization. acs.org

In polythiophenes, the aromatic form allows for some rotational freedom, while a more quinoid-like structure forces the rings into a more planar conformation, which is often desirable for achieving low band gaps. Even small deviations from planarity, such as improper torsion, can interrupt electron delocalization. acs.org The energy barrier to rotation between different conformers (e.g., syn and anti in bithiophene) influences the final structure in the solid state. qmul.ac.uk Furthermore, the delocalization of charge carriers, or polarons, in semicrystalline conjugated polymers has been shown to be strongly dependent on molecular order and crystallinity, with charges extending over several nanometers in well-ordered regions. core.ac.uk The presence of flexible dihedral angles can also influence the energy barrier for electron transport in molecular wires. acs.org

Controlling the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for designing effective organic electronic materials. The difference between these levels defines the material's band gap (Eg), which determines its optical absorption and emission properties. nih.gov For applications like solar cells, a narrow band gap is often required to maximize the absorption of sunlight. mdpi.com

Several strategies exist for tuning the band gap of thiophene-based materials:

Donor-Acceptor (D-A) Approach: Creating copolymers with alternating electron-donating and electron-accepting units is a highly effective method. The donor units raise the HOMO level, while the acceptor units lower the LUMO level, effectively reducing the band gap. researchgate.net

Structural Modification: Introducing specific functional groups or altering the polymer backbone can systematically tune energy levels. For example, incorporating fluorine atoms can lower the HOMO energy level, which is beneficial for stability and achieving higher open-circuit voltage in solar cells. mdpi.com Similarly, the use of conjugated porous polymers based on thienyltriazine allows for tuning the band gap by varying the chemical spacer between the core units. rsc.org

Heteroatom Substitution: Replacing sulfur atoms in the thiophene ring with other heteroatoms, such as selenium, can predictably lower the band gap. This is attributed to the lower aromaticity of the selenophene (B38918) ring compared to thiophene. acs.org

Ring Fusion: Creating fused polycyclic aromatic systems is another strategy to alter frontier orbital energies and tune the band gap. cmu.edu

The table below presents calculated HOMO-LUMO energies and band gaps for a series of designed D–π–A molecules based on a thieno[3,2-b]thiophene bridge, illustrating the effect of different donor groups on the electronic properties. rsc.org

CompoundEHOMO (eV)ELUMO (eV)Band Gap (Eg) (eV)
DBTR (Reference)-5.631-2.1063.525
DBTD1-5.711-2.6133.098
DBTD2-5.576-2.6632.913
DBTD3-5.662-2.6672.995
DBTD4-5.553-2.6712.882
DBTD5-5.583-2.6902.893
DBTD6-5.786-2.6883.098
DBTD7-5.915-2.7063.209

Data sourced from a DFT study on thieno[3,2-b]thiophene-based compounds. rsc.org

Development of Thiophene-Containing Conjugated Polymers and Oligomers

The synthesis of thiophene-containing conjugated polymers and oligomers has evolved significantly, leading to materials with precisely controlled structures and properties. Polythiophenes are a major class of conjugated polymers due to their processability, stability, and versatile functionality.

Modern organometallic polycondensation techniques, such as Suzuki-Miyaura, Stille, and Kumada catalyst-transfer polycondensation, are crucial for creating high-molecular-weight, regioregular polythiophenes. nih.govrsc.org For instance, Suzuki polycondensation using a palladium catalyst has been successfully employed to synthesize a variety of thiophene-containing polymers from 2,5-thiophenebis(boronic acid) derivatives. rsc.orgresearchgate.net Another approach involves the simple and efficient condensation of an aryl diamine with an aryl dialdehyde (B1249045) to produce conjugated oligomers and polymers under mild conditions. google.com

More recent developments focus on "green" and cost-effective methods like direct arylation polymerization (DArP). This technique avoids the need to pre-synthesize organometallic reagents (like boronic esters or stannanes), which often require toxic precursors, by directly coupling C-H bonds with C-Halogen bonds. nih.gov These advanced synthetic methods provide facile routes to polymers with controlled molecular weights, high regioregularity, and tunable optoelectronic properties, paving the way for the next generation of organic electronic devices. nih.gov

Synthesis of High Molecular Weight Conjugated Polymers

The synthesis of high molecular weight conjugated polymers is crucial for achieving optimal performance in electronic devices. Thiophene units are frequently used as building blocks in such polymers, often synthesized via transition metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings, as well as direct arylation polymerization (DArP). rsc.orgnih.gov These methods allow for the creation of well-defined, regioregular polythiophenes and copolymers. nih.gov

A comprehensive literature search did not yield specific examples of the synthesis of high molecular weight conjugated polymers using this compound as a monomeric unit.

Role in Organic Solar Cells (OSCs) as Electron Donor or Acceptor Materials

In the field of organic photovoltaics, thiophene-based polymers and small molecules are widely employed as electron-donor materials in bulk heterojunction (BHJ) solar cells, often paired with fullerene or non-fullerene acceptors. co-ac.commdpi.comrsc.org The donor-acceptor (D-A) architecture, where electron-rich thiophene units are paired with electron-poor moieties, is a common strategy to lower the bandgap and improve light absorption. co-ac.comacs.org Thiophene derivatives can also be engineered to function as electron acceptors. nih.govrsc.orgoaepublish.com

Specific studies detailing the role of this compound, or polymers derived from it, as either an electron donor or acceptor material in organic solar cells were not found in the reviewed literature.

Integration into Organic Light-Emitting Diodes (OLEDs) as Emissive Layer Components

The emissive layer (EML) is the core component of an Organic Light-Emitting Diode (OLED), where electroluminescence occurs. researchgate.netresearchgate.net π-conjugated polymers and small molecules containing thiophene are utilized in the EML, either as the host material or as the dopant emitter, due to their high photoluminescence quantum yields and tunable emission colors. bohrium.comacsmaterial.com

No specific research detailing the integration of this compound as an emissive layer component in OLEDs has been identified in the scientific literature.

Application in Organic Field-Effect Transistors (OFETs) as Semiconducting Channels

Organic Field-Effect Transistors (OFETs) utilize organic semiconductors as the active channel material for charge transport. iisertvm.ac.inmit.edu Thiophene-based materials, such as poly(3-hexylthiophene) (P3HT) and derivatives of benzothieno[3,2-b]benzothiophene (BTBT), are benchmark p-type semiconductors known for their high charge carrier mobilities and good environmental stability. iisertvm.ac.insigmaaldrich.com

There are no specific documented applications of this compound as the semiconducting channel in OFETs within the surveyed literature.

Exploration in Nonlinear Optics (NLO) for Optical Devices

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optical power limiting devices. Chalcones, which are α,β-unsaturated ketones, have been investigated for their NLO properties. nih.gov A structurally related chalcone (B49325) derivative, (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one (systematically named 4BPT), has been synthesized and studied for its NLO characteristics. researchgate.netresearchgate.net

This compound was synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between 4-benzyloxybenzaldehyde and 1-(thiophen-2-yl)ethanone, using a solvent-free grinding method. researchgate.netresearchgate.net

Investigations using the Z-scan technique with a continuous-wave laser revealed that 4BPT exhibits significant third-order NLO properties. researchgate.net Key findings from the study of this related compound are summarized below.

PropertyValueReference
Thermal StabilityUp to 124.16 °C researchgate.net
Optical Band Gap3.2 eV researchgate.net
Third-Order Susceptibility (χ⁽³⁾)~10⁻⁷ esu researchgate.net
Second-Order Hyperpolarizability (γh)~10⁻²⁶ esu researchgate.net
Optical Limiting Threshold2.96 kJ/cm² researchgate.net

The results indicate that the π-conjugated system present in this thiophene-benzyloxy derivative shows promise for use in photonic and optical power limiting applications. researchgate.netjournalcra.com

Development of Electrochromic Materials

Electrochromic materials exhibit reversible changes in their optical properties when subjected to an electric potential. Conjugated polymers based on thiophene and its derivatives are a major class of organic electrochromic materials used in applications like smart windows and displays. mdpi.commdpi.com The color changes are due to the generation of polarons and bipolarons in the polymer backbone upon electrochemical doping and de-doping. pkusz.edu.cnrsc.org

A review of the literature did not identify studies on the development of electrochromic materials specifically derived from this compound.

Organometallic Chemistry and Reactivity of Thiophene Complexes in Catalysis

The coordination of thiophene derivatives to metal centers is a fundamental aspect of organometallic chemistry, particularly relevant to hydrodesulfurization (HDS) catalysis. nih.gov Schiff base ligands derived from thiophene aldehydes can form stable complexes with various transition metals, and these complexes have been explored for their catalytic activities in reactions such as the reduction of nitroaromatics and the oxidation of organic compounds. nih.govmdpi.com The catalytic performance is influenced by the nature of the metal ion and the coordination environment provided by the ligand. mdpi.com

No specific research on the organometallic chemistry, complex formation, or catalytic reactivity of this compound was found in the surveyed scientific literature.

Modes of Thiophene Coordination to Transition Metals

The coordination of thiophene and its derivatives to transition metals is a fundamental aspect of their application in materials science, influencing the electronic and catalytic properties of the resulting complexes. libretexts.org Thiophene can coordinate to a metal center in several ways, primarily through the sulfur atom or the π-system of the thiophene ring.

The presence of the bulky benzyloxy and phenyl substituents on the thiophene ring in this compound would likely influence its coordination behavior. Steric hindrance from these groups might favor coordination through the sulfur atom (η¹-S coordination), as this would be less sterically demanding than coordination involving the entire π-system (η⁵-coordination). However, the electronic effects of the substituents could also play a role. The electron-donating nature of the benzyloxy group could increase the electron density of the thiophene ring, potentially enhancing its ability to act as a π-donor in η⁵-coordination.

Table 1: Potential Coordination Modes of this compound to Transition Metals

Coordination ModeDescriptionPotential Influence of Substituents
η¹-S Coordination The thiophene ligand binds to the metal center through the sulfur atom's lone pair of electrons.Steric hindrance from the benzyloxy and phenyl groups may favor this less demanding coordination mode.
η⁴-Coordination The thiophene ligand binds to the metal through four of its carbon atoms, leaving the sulfur atom uncoordinated.This mode is less common for thiophene itself but can be induced by specific metal fragments.
η⁵-Coordination The thiophene ring binds to the metal center through its entire π-system, delocalizing the interaction over all five atoms of the ring.The electron-donating character of the benzyloxy group could enhance the π-donor ability of the ring, favoring this mode.
Bridging Coordination The thiophene ligand can bridge two metal centers, either through the sulfur atom or through the π-system.The bulky substituents might hinder the formation of such bridged structures.

Investigation of Carbon-Sulfur Bond Activation and Cleavage Reactions

The activation and cleavage of the carbon-sulfur (C-S) bond in thiophenic compounds are critical processes in hydrodesulfurization (HDS), a key industrial process for removing sulfur from fossil fuels. dicp.ac.cnnih.gov The study of these reactions in organometallic complexes provides valuable insights into the mechanisms of HDS catalysis. Research in this area has shown that transition metal complexes can promote the cleavage of the otherwise inert C-S bond in thiophenes. nih.govrsc.org

For this compound, the C-S bonds within the thiophene ring could be susceptible to activation upon coordination to a suitable transition metal center. The reaction typically proceeds through oxidative addition of the C-S bond to the metal, forming a metallacyclic intermediate. The electronic properties of the substituents on the thiophene ring can influence the ease of this activation. While specific studies on this compound are lacking, research on other substituted thiophenes suggests that both electron-donating and electron-withdrawing groups can affect the reaction rates and pathways. chemrxiv.org The bulky nature of the benzyloxy and phenyl groups might also play a role in the regioselectivity of the C-S bond cleavage.

Table 2: General Examples of C-S Bond Activation in Thiophene Derivatives by Transition Metal Complexes

Thiophene DerivativeMetal ComplexOutcome of C-S ActivationReference
Thiophene[W(NPh){o-(Me₃SiN)₂C₆H₄}(pyridine)₂]Formation of a metallathiacycle complex rsc.org
2-Methylthiophene[W(NPh){o-(Me₃SiN)₂C₆H₄}(pyridine)₂]Formation of a metallathiacycle complex rsc.org
Benzothiophene (B83047)[W(NPh){o-(Me₃SiN)₂C₆H₄}(pyridine)₂]Formation of a metallathiacycle complex rsc.org
Thiophene[{(ArNCMe)₂CH}Al] (Ar = 2,6-di-isopropylphenyl)Ring-expansion and desulfurization chemrxiv.org

Reactivity of Thiophene Complexes with Various Nucleophiles

The coordination of thiophene to a transition metal can activate the thiophene ring towards attack by nucleophiles. u-tokyo.ac.jp This reactivity is of interest for the functionalization of thiophenes and the synthesis of novel organic materials. When coordinated to an electron-deficient metal center, the thiophene ligand becomes more electrophilic and can undergo nucleophilic addition at one of the carbon atoms.

In a hypothetical complex of this compound, the regioselectivity of nucleophilic attack would be influenced by both the coordinated metal and the existing substituents. The bulky benzyloxy and phenyl groups would likely direct incoming nucleophiles to the less sterically hindered positions on the thiophene ring. Furthermore, the electronic effects of these substituents would modulate the electrophilicity of the different carbon atoms in the coordinated thiophene ring. For instance, the electron-donating benzyloxy group might decrease the electrophilicity of the adjacent carbon atom. General studies on nucleophilic substitution in nitrothiophenes have shown that such reactions are feasible. organic-chemistry.org

Conclusion and Future Research Directions

Summary of Current Research Advancements in 2-[2-(Benzyloxy)phenyl]thiophene Chemistry

Research into thiophene (B33073) derivatives has been extensive, driven by their presence in numerous biologically active molecules and functional organic materials. mdpi.comnih.govresearchgate.net While specific research on this compound is not widely published, advancements in the synthesis and understanding of closely related 2-arylthiophenes provide a strong foundation for its potential development.

The synthesis of 2-arylthiophenes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This method allows for the efficient formation of a carbon-carbon bond between a thiophene ring and a phenyl group. In the case of this compound, this would involve coupling a thiophene derivative with a (2-benzyloxyphenyl)boronic acid or a similar organometallic reagent. The benzyloxy group, a benzyl (B1604629) ether, is a common protecting group in organic synthesis and can also be a key pharmacophore in biologically active molecules. researchgate.net

Studies on related compounds, such as 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, have demonstrated significant anti-tubercular activity. nih.gov These findings suggest that the benzyloxyphenyl moiety, when attached to a thiophene scaffold, can be a valuable component in the design of new therapeutic agents. The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs containing this motif. nih.gov

In the realm of materials science, thiophene-based compounds are prized for their electronic and photophysical properties. rsc.orgrsc.org Oligo- and polythiophenes are key components in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. researchgate.netmdpi.com The introduction of a benzyloxyphenyl substituent can modulate these properties, potentially leading to new materials with tailored characteristics for specific applications. Research on D–π–A (donor-π-acceptor) thiophene derivatives has shown that structural modifications can significantly enhance intramolecular charge transfer, a key process in many optoelectronic devices. rsc.org

Table 1: Key Research Areas for Thiophene Derivatives

Research AreaKey Findings and ApplicationsRelevant Compounds
Medicinal Chemistry Anti-inflammatory, antimicrobial, anticancer, and anti-tubercular activities. nih.govnih.govnih.gov2-amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, various substituted 2-arylthiophenes.
Materials Science Organic semiconductors for OLEDs, organic solar cells, and sensors. rsc.orgresearchgate.netmdpi.com Tunable photophysical properties. rsc.orgPolythiophenes, oligo-thiophenes, D–π–A thiophene derivatives.
Synthetic Methodology Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for C-C bond formation. nih.govVarious aryl and heteroaryl thiophenes.

Identification of Emerging Research Frontiers and Challenges

The future of this compound chemistry lies at the intersection of medicinal chemistry, materials science, and sustainable synthesis. Several emerging frontiers and challenges can be identified.

One of the primary challenges is the development of more efficient and sustainable synthetic methods. While palladium-catalyzed cross-coupling reactions are powerful, the development of greener catalysts and reaction conditions remains a key goal. researchgate.net Furthermore, the regioselective functionalization of the thiophene ring presents an ongoing challenge, as controlling the position of substituents is crucial for tuning the properties of the final molecule. nih.gov

A significant research frontier is the exploration of the photophysical properties of this compound and its derivatives. rsc.org Understanding how the interplay between the thiophene ring and the benzyloxyphenyl group affects fluorescence, phosphorescence, and charge transport is critical for designing new materials for optoelectronic applications. rsc.org The development of highly emissive thiophene-based materials is an area of active investigation. rsc.org

In medicinal chemistry, a major frontier is the design of novel therapeutic agents based on the this compound scaffold. This involves not only synthesizing new derivatives but also understanding their structure-activity relationships (SAR) and mechanisms of action. nih.gov The potential for these compounds to act as, for example, enzyme inhibitors or receptor modulators warrants further investigation. The emergence of drug-resistant pathogens also highlights the need for new antimicrobial agents, a role that thiophene derivatives have shown promise in fulfilling. tandfonline.com

Table 2: Emerging Research Frontiers and Associated Challenges

Research FrontierKey ObjectivesChallenges
Green Synthesis Develop eco-friendly catalytic systems for thiophene synthesis.Catalyst stability, cost, and reusability; mild reaction conditions.
Advanced Materials Design thiophene-based materials with tailored optoelectronic properties.Controlling molecular packing, enhancing charge mobility, achieving high emission quantum yields.
Drug Discovery Identify novel therapeutic applications and understand mechanisms of action.Overcoming drug resistance, improving bioavailability, and reducing toxicity.
Bioconjugation Develop thiophene-based probes for bioimaging and diagnostics.Ensuring biocompatibility, achieving high specificity and sensitivity.

Prospective Methodological Innovations and Interdisciplinary Opportunities

Future advancements in the study of this compound will likely be driven by methodological innovations and interdisciplinary collaborations.

Methodological Innovations:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening techniques can accelerate the discovery of new derivatives with desired properties. This is particularly relevant for drug discovery and materials science applications.

Computational Chemistry: Density functional theory (DFT) and other computational methods are becoming increasingly powerful tools for predicting the electronic structure, photophysical properties, and reactivity of molecules like this compound. rsc.org These in-silico studies can guide experimental work and provide valuable insights into molecular behavior.

Advanced Spectroscopic Techniques: Time-resolved spectroscopy and advanced imaging techniques can provide a deeper understanding of the dynamic processes that occur in these molecules upon excitation, which is crucial for the development of optoelectronic and bioimaging applications. rsc.org

Interdisciplinary Opportunities:

Chemistry and Biology: Collaboration between synthetic chemists and biologists is essential for the development of new therapeutic agents. This includes target identification, in vitro and in vivo testing, and understanding the pharmacological profiles of new compounds. nih.gov

Chemistry and Materials Science/Engineering: The design and fabrication of novel electronic devices require close collaboration between chemists who synthesize new materials and materials scientists and engineers who build and test the devices. researchgate.netmdpi.com

Chemistry and Environmental Science: The development of sustainable synthetic methods and the investigation of the environmental fate of thiophene-based compounds are areas where collaboration with environmental scientists is crucial.

The exploration of this compound and its derivatives represents a promising area of research with the potential for significant contributions to both medicine and technology. By leveraging current knowledge and embracing new methodologies and interdisciplinary approaches, the scientific community can unlock the full potential of this versatile chemical scaffold.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-[2-(Benzyloxy)phenyl]thiophene, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, a benzyloxy-substituted phenyl group can be introduced via nucleophilic substitution using benzyl bromide and a phenolic precursor under basic conditions (e.g., K₂CO₃ in DMF). Thiophene rings are often constructed via cyclization of α,β-unsaturated ketones or via Suzuki-Miyaura coupling for regioselective aryl-thiophene linkages . Yield optimization requires careful control of temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometry of reagents. Evidence from analogous benzo[b]thiophene syntheses shows yields ranging from 45% to 78%, depending on substituent electronic effects .

Advanced: How can regioselectivity challenges in thiophene functionalization be addressed during the synthesis of derivatives like this compound?

Regioselectivity is influenced by directing groups and catalyst choice. For example, palladium-catalyzed C–H activation at the thiophene’s β-position can be directed by electron-withdrawing groups (e.g., acetyl) on the adjacent phenyl ring. Computational studies (DFT) suggest that steric hindrance from the benzyloxy group at the ortho position may favor functionalization at the thiophene’s α-position . Advanced strategies include using transient directing groups or leveraging steric effects from bulky ligands in cross-coupling reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons from the benzyloxy group appear as a singlet at δ ~4.9 ppm (OCH₂Ph), while thiophene protons resonate at δ ~6.8–7.2 ppm.
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns distinguishing benzyloxy cleavage (~91 Da loss) .
  • X-ray Crystallography : Resolves bond angles and confirms the planarity of the thiophene-phenyl system, as seen in structurally related naphtho[2,3-b]benzothiophenes .

Advanced: How do electronic effects of the benzyloxy group influence the compound’s reactivity in medicinal chemistry applications?

The benzyloxy group acts as an electron-donating substituent, enhancing π-stacking interactions in biological targets. However, its labile nature under acidic conditions necessitates protecting-group strategies during derivatization. For instance, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group to expose a free hydroxyl, enabling further functionalization for structure-activity relationship (SAR) studies. In vitro assays on thiophene derivatives highlight increased metabolic stability when the benzyloxy group is retained, as observed in kinase inhibition studies .

Basic: What are common impurities or byproducts formed during the synthesis of this compound, and how are they identified?

Common impurities include:

  • Over-alkylation products : Detected via HPLC as peaks with longer retention times.
  • Oxidation byproducts : Benzyloxy-to-carbonyl conversion under oxidative conditions, identified by IR (C=O stretch at ~1680 cm⁻¹) .
  • Unreacted precursors : Monitored via TLC (silica gel, hexane:EtOAc 4:1). Purity is typically >95% after column chromatography .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess electron transport properties. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to receptors like cyclooxygenase-2 (COX-2), where the thiophene ring’s sulfur atom forms hydrogen bonds with Arg120. MD simulations further assess stability in binding pockets over 100 ns trajectories .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

  • Toxicity : Limited data, but analogous thiophenes show moderate cytotoxicity (IC₅₀ ~50 µM in HepG2 cells). Use PPE (gloves, goggles).
  • Storage : Under nitrogen at –20°C to prevent oxidation.
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced: How do structural modifications (e.g., fluorination) impact the photophysical properties of this compound?

Fluorination at the phenyl ring’s para position increases electron-withdrawing effects, shifting UV-Vis absorption maxima from 320 nm to 340 nm. Time-resolved fluorescence shows extended excited-state lifetimes (τ ~3.2 ns vs. 2.5 ns for non-fluorinated analogs), suggesting applications in OLEDs or sensors .

Basic: What chromatographic methods are optimal for purifying this compound and its intermediates?

  • Flash Chromatography : Silica gel with gradient elution (hexane:EtOAc 8:1 to 4:1).
  • HPLC : C18 column, acetonitrile:water (70:30), flow rate 1 mL/min. Retention time ~12.5 min .

Advanced: What are the implications of contradictory solubility data for this compound in polar vs. nonpolar solvents?

Discrepancies arise from crystallinity and solvent polarity. For example, solubility in DMSO (25 mg/mL) vs. hexane (<1 mg/mL) reflects the compound’s amphiphilic nature. Hansen solubility parameters predict optimal solvents as THF or dichloromethane. Crystallographic data show tight packing of the benzyloxy-thiophene moiety, reducing solubility in alcohols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.